D-proline
D-proline
D-proline is the D-enantiomer of proline. It has a role as a mouse metabolite. It is a D-alpha-amino acid and a proline. It is a conjugate base of a D-prolinium. It is a conjugate acid of a D-prolinate. It is an enantiomer of a L-proline. It is a tautomer of a D-proline zwitterion.
D-proline is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva. These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity.
D-proline is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva. These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity.
Brand Name:
Vulcanchem
CAS No.:
1331908-17-8
VCID:
VC0139564
InChI:
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
SMILES:
C1CC(NC1)C(=O)O
Molecular Formula:
C5H9NO2
Molecular Weight:
121.087
D-proline
CAS No.: 1331908-17-8
Cat. No.: VC0139564
Molecular Formula: C5H9NO2
Molecular Weight: 121.087
* For research use only. Not for human or veterinary use.
Specification
| Description | D-proline is the D-enantiomer of proline. It has a role as a mouse metabolite. It is a D-alpha-amino acid and a proline. It is a conjugate base of a D-prolinium. It is a conjugate acid of a D-prolinate. It is an enantiomer of a L-proline. It is a tautomer of a D-proline zwitterion. D-proline is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva. These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity. |
|---|---|
| CAS No. | 1331908-17-8 |
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 121.087 |
| IUPAC Name | (2R)-pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 |
| Standard InChI Key | ONIBWKKTOPOVIA-WAPLMMNXSA-N |
| SMILES | C1CC(NC1)C(=O)O |
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